N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
This compound features a 1,2,4-thiadiazole core substituted at the 3-position with an o-tolyl (2-methylphenyl) group and at the 5-position with a thioether-linked acetamide moiety. The acetamide nitrogen is further attached to a 2-chloro-5-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3OS2/c1-10-4-2-3-5-12(10)16-24-17(28-25-16)27-9-15(26)23-14-8-11(18(20,21)22)6-7-13(14)19/h2-8H,9H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLZAPWCSQGSKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,4-thiadiazole ring, which is then functionalized with an o-tolyl group. This intermediate is subsequently reacted with a chloro-trifluoromethyl benzene derivative under specific conditions to form the final product. Key reagents often include sulfur sources, chlorinating agents, and catalysts to facilitate the formation of the thiadiazole ring and subsequent substitutions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or halogen substituents, potentially converting them to amines or removing the halogens.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dehal
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiadiazole moiety and a trifluoromethyl-substituted phenyl group. The synthesis typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with o-tolyl thioacetamide, resulting in the formation of the target compound through nucleophilic substitution mechanisms.
Structural Formula
Anticancer Potential
Research indicates that thiadiazole derivatives, including the compound , exhibit significant anticancer properties. A review highlighted various thiadiazole derivatives that demonstrated efficacy against multiple cancer cell lines, suggesting a promising role for this compound in cancer therapy .
The proposed mechanisms include:
- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It potentially interferes with cell cycle progression, leading to reduced proliferation of tumor cells.
In Vitro Studies
In vitro studies have shown that compounds similar to this compound can decrease cell viability in various cancer models. For instance:
| Compound | Cancer Cell Line | Effect |
|---|---|---|
| Thiadiazole Derivative | HL-60 (Leukemia) | Decreased viability |
| Thiadiazole Derivative | SK-MEL-1 (Melanoma) | Induction of apoptosis |
These findings underscore the potential of thiadiazole-based compounds as anticancer agents .
Case Studies
Several case studies have documented the effects of thiadiazole derivatives on cancer cell lines:
- Study on Human Leukemia Cells : A specific derivative showed a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
- Breast Cancer Models : Another study reported that related compounds inhibited the growth of triple-negative breast cancer cells without exhibiting overt toxicity .
Comparison with Similar Compounds
Core Heterocycle Variations
Triazole vs. Thiadiazole Analogs
- N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replacing the thiadiazole with a 1,2,4-triazole introduces an additional nitrogen atom, altering electronic properties. However, triazoles are less sulfur-rich than thiadiazoles, which may reduce thiol-mediated interactions .
- N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
The ethyl substituent on the triazole increases steric bulk, possibly hindering membrane permeability. The 2-pyridinyl group may improve solubility but could also introduce metabolic instability due to cytochrome P450 interactions .
Substituent Modifications on Thiadiazole
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide ():
The 4-methoxybenzylsulfanyl group increases polarity compared to the o-tolyl group in the target compound. This modification could enhance aqueous solubility but reduce blood-brain barrier penetration .- However, the thiophene’s electron-rich nature might increase oxidative degradation risks .
Ring Saturation and Functional Groups
- N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide ():
The dihydrothiazole ring with a mercapto (-SH) group offers redox activity, which could lead to disulfide bond formation in biological systems. However, this reactivity may compromise compound stability during storage or administration .
Triazolone Derivatives
- The cyclopropyl group adds steric strain, which might enhance binding kinetics but also synthetic complexity .
Structural and Functional Comparison Table
*Estimated based on structural similarity to .
Q & A
Q. Methodological Approach :
- Reaction Conditions : Use triethylamine as a base and chloroacetyl chloride for acetylation, as demonstrated in analogous thiadiazole-acetamide syntheses (e.g., reflux in dioxane at 20–25°C for controlled reaction kinetics) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while recrystallization in ethanol-DMF mixtures improves purity .
- Catalysis : Consider phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time and side products, as seen in related 1,2,4-triazole derivatives .
Analytical Characterization: What advanced spectroscopic techniques confirm the structural integrity of this compound?
Q. Key Techniques :
- NMR Spectroscopy : Analyze - and -NMR for thiadiazole proton environments (δ 7.5–8.5 ppm) and acetamide carbonyl signals (δ 165–170 ppm). Compare with computational predictions for tautomeric forms .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 467.02) and fragmentation patterns of the trifluoromethylphenyl group .
- IR Spectroscopy : Identify thioether (C–S–C, ~650 cm) and amide (N–H, ~3300 cm) functional groups .
Biological Activity Screening: Which in vitro assays are suitable for evaluating its antimicrobial or anticancer potential?
Q. Assay Design :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against S. aureus and E. coli. Include positive controls like ciprofloxacin .
- Anticancer Profiling : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations. Compare with structurally similar thiadiazoles showing apoptosis induction .
- Oxidative Stress Assays : Measure ROS scavenging using DPPH or ABTS radicals to assess antioxidant capacity .
Structure-Activity Relationship (SAR) Studies: How do substituents on the phenyl rings influence bioactivity?
Q. Experimental Strategy :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., –NO) or donating (–OCH) groups on the o-tolyl or trifluoromethylphenyl moieties.
- Activity Correlation : Test analogs in parallel bioassays. For example, –CF groups enhance lipophilicity and membrane penetration, as observed in fluorinated triazoles .
- Computational Modeling : Use DFT or molecular docking to predict binding affinities toward target enzymes (e.g., bacterial dihydrofolate reductase) .
Tautomerism and Stability: Does the thiadiazole-thio group exhibit tautomeric behavior?
Q. Investigative Methods :
- Spectroscopic Monitoring : Track thione (C=S) to thiol (S–H) tautomerism via variable-temperature -NMR in DMSO-d .
- Theoretical Analysis : Compare experimental IR/NMR data with Gaussian-optimized structures to identify dominant tautomers .
- pH-Dependent Studies : Assess stability in buffers (pH 2–12) to identify degradation pathways or tautomer shifts .
Crystallographic Challenges: How can researchers overcome difficulties in obtaining X-ray-quality crystals?
Q. Crystallization Strategies :
- Solvent Screening : Use slow evaporation in mixed solvents (e.g., dichloromethane:hexane) to promote lattice order .
- Derivatization : Introduce heavy atoms (e.g., bromine) via halogenation to enhance diffraction .
- Cryo-Crystallography : Flash-cooling in liquid nitrogen preserves crystal integrity for synchrotron-based X-ray sources .
Data Contradictions: How should discrepancies in biological activity across studies be resolved?
Q. Resolution Workflow :
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell passage number, incubation time) to isolate variables .
- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for differences in compound purity or assay sensitivity .
- Mechanistic Follow-Up : Use knock-out models (e.g., siRNA) to confirm target engagement if activity varies unpredictably .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
